2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is a derivative of cycloheptylacetic acid. It contains an amino group with a tert-butoxy carbonyl protection group . It exists in the form of a white solid . This compound is most likely used in organic synthesis, as a reagent, or in pharmaceutical research as a potential drug candidate .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is C14H25NO4 . The InChI code is 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis
The BOC group in “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The molecular weight of “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is 271.36 . It is a white solid and is stored at room temperature .Scientific Research Applications
Amino Acid Derivatives in Peptide Studies
Amino acid derivatives, like the spin label amino acid TOAC, have significant applications in peptide studies. TOAC's incorporation into peptides through a peptide bond has facilitated the analysis of peptide backbone dynamics and secondary structures. Techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed to study peptides' interactions with membranes and other molecules (Schreier et al., 2012).
Functionalization of Quantum Dots
Amino acids have been used to functionalize carbon-based quantum dots, enhancing their electronic and optical properties. This functionalization leads to highly soluble, sustainable, and biocompatible quantum dots with potential applications in fabricating optoelectronic devices (Ravi et al., 2021).
Drug Synthesis Applications
Carboxylic acids, such as levulinic acid (LEV), have been identified as key building blocks in drug synthesis. Their functional groups enable the synthesis of a variety of value-added chemicals, demonstrating flexibility, diversity, and uniqueness in drug synthesis, leading to cost reduction and simplification of synthesis steps (Zhang et al., 2021).
Metathesis Reactions in Synthesis
Metathesis reactions have been widely used for the synthesis of cyclic β-amino acids and other densely functionalized derivatives. These reactions are crucial for preparing and further functionalizing cyclic β-amino acids, impacting drug research significantly (Kiss et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXRJYZTIHABDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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